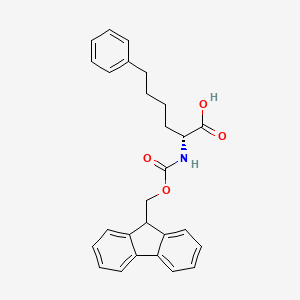

(R)-2-(Fmoc-amino)-6-phenylhexanoic acid

Description

(R)-2-(Fmoc-amino)-6-phenylhexanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a phenyl group at the terminal carbon of its hexanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups and its stability under basic conditions. The phenyl group enhances hydrophobicity, which can influence interactions with biological targets or improve solubility in organic solvents. This compound’s stereochemistry (R-configuration) is critical for its role in enantioselective synthesis and peptide engineering .

Properties

Molecular Formula |

C27H27NO4 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid |

InChI |

InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m1/s1 |

InChI Key |

NZOVBPGEEROSSE-RUZDIDTESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Fmoc-amino)-6-phenylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-(Fmoc-amino)-6-phenylhexanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The Fmoc group can be removed or substituted with other protecting groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-2-(Fmoc-amino)-6-phenylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biotechnological products, including diagnostic reagents and biosensors.

Mechanism of Action

The mechanism of action of ®-2-(Fmoc-amino)-6-phenylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

(R)-2-(Fmoc-amino)-hept-6-enoic acid

- Key Differences: Chain Length: Heptanoic acid backbone (7 carbons) vs. hexanoic acid (6 carbons). Functional Group: Terminal alkene (C6) instead of phenyl. Applications: Used in synthesizing unsaturated peptide derivatives, enabling post-synthetic modifications (e.g., click chemistry). The alkene group offers distinct reactivity compared to the phenyl group’s aromatic interactions .

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

- Key Differences :

- Substituent Position : Ethyl group at C4 vs. phenyl at C4.

- Stereochemistry : S-configuration at the α-carbon.

- Applications : The ethyl group introduces steric bulk, affecting peptide folding and binding affinity. The S-configuration may alter enzyme recognition in chiral resolutions .

Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid

- Key Differences: Branching: Methyl group at C4 (pentanoic acid backbone) vs. linear hexanoic acid. Functional Groups: Aminomethyl group at C2. Applications: The branched structure stabilizes β-sheet conformations in peptides. The aminomethyl group allows conjugation with fluorescent tags or linkers .

Analogues with Alternative Protecting Groups

(R)-4-(Boc-amino)-6-methylheptanoic acid

- Key Differences: Protecting Group: Boc (tert-butoxycarbonyl) instead of Fmoc. Stability: Boc is acid-labile, whereas Fmoc is base-labile. Applications: Preferred in solution-phase synthesis where acidic deprotection is required. The methylheptanoic acid backbone enhances lipid solubility for membrane-associated targets .

6-Phenylhexanoic acid

- Key Differences: Lacks Fmoc Group: No α-amino protection. Reactivity: Free amino group enables direct conjugation but limits use in stepwise peptide synthesis. Applications: Precursor for non-peptidic polymers and surfactants. The phenyl group’s hydrophobicity aids in micelle formation .

Analogues with Modified Backbones or Substituents

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

- Key Differences :

- Backbone Unsaturation : Terminal alkene vs. phenyl.

- Reactivity : The alkene allows for thiol-ene coupling or hydrogenation, enabling tunable hydrophobicity post-synthesis .

3-Amino-6-phenylhexanoic acid hydrochloride

- Key Differences: Amino Group Position: C3 vs. C2. Applications: Used in β-peptide synthesis. The shifted amino group disrupts α-helix formation, favoring alternative secondary structures .

Data Table: Comparative Properties of Key Analogues

Research Findings and Mechanistic Insights

- Stereochemical Impact: The R-configuration in (R)-2-(Fmoc-amino)-6-phenylhexanoic acid enhances binding to chiral receptors in enzyme inhibitors, as shown in studies of protease-targeted peptides .

- Hydrophobic Interactions: The phenyl group improves membrane permeability in cell-penetrating peptides, with logP values ~3.5 compared to 2.1 for non-phenyl analogues .

- Protecting Group Stability : Fmoc deprotection (using piperidine) achieves >95% efficiency without backbone cleavage, whereas Boc deprotection (TFA) risks acid-sensitive side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.